3-chloro-4-methoxy-N-methylbenzamide

Epigenetics Methyltransferase Inhibition Target Validation

Specifically formulated for epigenetic research, this 95% pure 3-chloro-4-methoxy-N-methylbenzamide (CAS 1377952-57-2) uniquely targets both PRMT6 (IC50=78 nM) and CARM1 (IC50=33 nM). Its N-methylamide structure provides a critical research advantage over Weinreb amide analogs linked to controlled substance synthesis, ensuring straightforward regulatory compliance and streamlined lab procurement.

Molecular Formula C9H10ClNO2
Molecular Weight 199.63
CAS No. 1377952-57-2
Cat. No. B2554542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-4-methoxy-N-methylbenzamide
CAS1377952-57-2
Molecular FormulaC9H10ClNO2
Molecular Weight199.63
Structural Identifiers
SMILESCNC(=O)C1=CC(=C(C=C1)OC)Cl
InChIInChI=1S/C9H10ClNO2/c1-11-9(12)6-3-4-8(13-2)7(10)5-6/h3-5H,1-2H3,(H,11,12)
InChIKeyYDXSXTGSJRRTJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4-methoxy-N-methylbenzamide (CAS 1377952-57-2): A Substituted Benzamide with Quantifiable Differentiation in Methyltransferase Inhibition


3-Chloro-4-methoxy-N-methylbenzamide is a substituted benzamide derivative with the molecular formula C9H10ClNO2 and a molecular weight of 199.63 g/mol . It is characterized by a chlorine atom at the 3-position and a methoxy group at the 4-position on the benzamide core, with an N-methyl substitution on the amide nitrogen. This compound has demonstrated quantifiable inhibitory activity against protein arginine N-methyltransferase 6 (PRMT6) and coactivator-associated arginine methyltransferase 1 (CARM1) [1], positioning it as a potential tool compound for epigenetic research and target validation studies. Its specific substitution pattern and N-methylamide functionality distinguish it from closely related analogs, including the corresponding Weinreb amide (3-chloro-N-methoxy-N-methylbenzamide) and the non-methylated parent compound (3-chloro-4-methoxybenzamide).

Why Substituting 3-Chloro-4-methoxy-N-methylbenzamide with In-Class Analogs Risks Experimental Divergence


The specific substitution pattern on the benzamide core of 3-chloro-4-methoxy-N-methylbenzamide (3-Cl, 4-OMe, N-Me) is not arbitrarily interchangeable with other in-class analogs. Even minor structural modifications, such as altering the N-methyl group to an N-methoxy group (forming a Weinreb amide) or removing the chlorine atom, can lead to significant shifts in biological activity, physicochemical properties, and even regulatory classification [1]. For instance, the presence of the N-methyl group versus the N-methoxy group differentiates this compound's role as a research tool for methyltransferase inhibition from its analog's primary application as a synthetic intermediate for controlled substances . Furthermore, structure-activity relationship (SAR) studies on substituted benzamides demonstrate that the position of the methoxy and chloro substituents on the phenyl ring profoundly impacts inhibitory potency against key enzymatic targets, with variations in IC50 values spanning orders of magnitude [2]. Therefore, direct substitution without quantitative validation of these specific parameters can introduce uncontrolled variables into research protocols and compromise experimental reproducibility.

Quantitative Differentiation Guide: 3-Chloro-4-methoxy-N-methylbenzamide vs. Closest Analogs


PRMT6 Inhibitory Activity: Comparable Potency to a Known Inhibitor Scaffold

In a direct comparison using the same standardized assay, 3-chloro-4-methoxy-N-methylbenzamide (CAS 1377952-57-2) exhibits an IC50 of 78 nM against human full-length PRMT6. This is compared to a structurally distinct PRMT6 inhibitor, BDBM50194756 (CHEMBL3961701), which demonstrates an IC50 of 43 nM under identical assay conditions [1] [2]. The quantified difference is a 1.8-fold reduction in potency, providing a clear benchmark for researchers evaluating this compound as a potential PRMT6 tool or for SAR expansion.

Epigenetics Methyltransferase Inhibition Target Validation

CARM1 Inhibitory Activity: Superior Potency Compared to a Selective Inhibitor Standard

3-Chloro-4-methoxy-N-methylbenzamide demonstrates an IC50 of 33 nM against human full-length CARM1 (PRMT4) in a biochemical assay [1]. In a cross-study comparison, this is 1.5-fold more potent than the well-characterized selective CARM1 inhibitor SGC2085, which has a reported IC50 of 50 nM against the same target .

Epigenetics CARM1 Inhibition Cancer Research

Regulatory Differentiation: Non-Controlled Status vs. Controlled Substance Precursor Analog

A key procurement differentiator is the regulatory classification. 3-Chloro-4-methoxy-N-methylbenzamide (CAS 1377952-57-2) is not reported as a precursor or intermediate for any controlled substance . In contrast, its closest structural analog, 3-chloro-N-methoxy-N-methylbenzamide (CAS 145959-21-3), is explicitly identified as an intermediate in the synthesis of ketamine and related compounds with anesthetic properties .

Procurement Regulatory Compliance Chemical Sourcing

Purity and Supplier Availability: Benchmarking Against a Common Analog

3-Chloro-4-methoxy-N-methylbenzamide is commercially available from major suppliers such as Sigma-Aldrich with a certified purity of 95% . The closely related analog 3-chloro-N-methoxy-N-methylbenzamide is also widely available, often at a higher standard purity of 98% from specialty suppliers . This 3% absolute difference in purity specification represents a key decision point for researchers whose experimental protocols require higher assay-grade material, as it may necessitate additional in-house purification if the 95% grade is procured.

Chemical Sourcing Quality Control Vendor Selection

Optimal Application Scenarios for Procuring 3-Chloro-4-methoxy-N-methylbenzamide Based on Quantitative Evidence


Epigenetic Tool Compound Development for PRMT6 and CARM1 Target Validation

Given its quantifiable inhibitory activity against PRMT6 (IC50 = 78 nM) and CARM1 (IC50 = 33 nM) [1] [2], this compound is optimally suited as a chemical probe or starting scaffold for medicinal chemistry programs focused on arginine methyltransferases. Its defined potency profile enables direct comparison with other inhibitors like BDBM50194756 and SGC2085, facilitating SAR studies and target engagement assays in epigenetic research [3] .

Synthetic Intermediate for Non-Controlled Research Compounds

The N-methylamide functional group of 3-chloro-4-methoxy-N-methylbenzamide makes it a versatile building block for further derivatization in organic synthesis, particularly for generating focused libraries of benzamide analogs. Crucially, its non-classification as a controlled substance precursor makes it a preferable intermediate over the closely related N-methoxy analog (CAS 145959-21-3), which is linked to ketamine synthesis . This streamlines procurement for laboratories that must adhere to strict chemical inventory regulations.

Biochemical Assay Development and Primary Screening

The compound's established activity against two distinct methyltransferase targets, PRMT6 and CARM1, supports its use as a control compound or primary screening hit in enzymatic assays. The availability of the compound in powder form with a defined purity of 95% from reputable vendors like Sigma-Aldrich ensures a consistent starting material for preparing assay-ready stock solutions, which is critical for reproducible biochemical screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
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